(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol
Overview
Description
(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: is an organic compound characterized by a chiral center at the first carbon atom. This compound is known for its aromatic properties due to the presence of a methoxy group and a methyl group on the benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol can be oxidized to form (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane, (1R)-1-(2-methoxy-4-methylphenyl)ethane, using strong reducing agents.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-one
Reduction: (1R)-1-(2-methoxy-4-methylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a model compound to study the metabolism of similar aromatic alcohols in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the manufacture of fragrances and flavors due to its pleasant aromatic properties. It is also used as a solvent and a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups on the benzene ring contribute to its binding affinity and specificity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-methoxyphenyl)ethan-1-ol: Lacks the methyl group on the benzene ring.
(1R)-1-(4-methylphenyl)ethan-1-ol: Lacks the methoxy group on the benzene ring.
(1R)-1-(2-methoxy-4-methylphenyl)propan-1-ol: Has an additional carbon in the alkyl chain.
Uniqueness
The presence of both methoxy and methyl groups on the benzene ring of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol imparts unique chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
(1R)-1-(2-methoxy-4-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALPRVTSRTBPP-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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